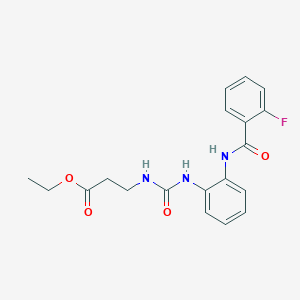

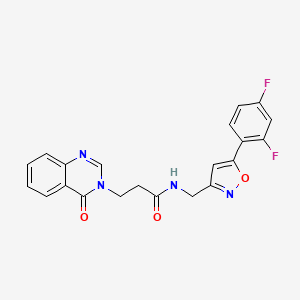

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esters are organic compounds with the general chemical formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . They are formed by the reaction between alcohols and carboxylic acids . Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers .

Synthesis Analysis

Esters are typically formed by an esterification reaction, which involves the alkoxide group of an alcohol replacing the hydroxyl group of a carboxylic acid . This reaction forms an equilibrium that is established slowly unless a strong acid catalyst, such as concentrated H2SO4, is used .Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The esters shown here are ethyl acetate (a) and methyl butyrate (b) .Chemical Reactions Analysis

The primary reaction of esters is hydrolysis, especially base-catalysed hydrolysis. In this reaction, the ester is converted back into the carboxylic acid and alcohol from which it was formed .Physical And Chemical Properties Analysis

Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . The physical and chemical properties of a specific ester, such as “Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate”, would depend on its specific structure.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, forming ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates, which cyclize under certain conditions to form various pyrimidine derivatives. This demonstrates the compound's utility in the synthesis of complex fluorinated structures (Goryaeva, Burgart, & Saloutin, 2009).

Biocatalysis and Enantioselective Reactions

- The enantioselective reduction of ethyl 3-aryl-3-oxopropanoates, including derivatives like the 2-fluorophenyl variant, has been achieved using Rhizopus species, showing the potential of these compounds in the synthesis of chiral alcohols, which are valuable in medicinal chemistry (Salvi & Chattopadhyay, 2006).

Polymer Science

- Novel copolymers incorporating derivatives of ethyl 2-cyano-3-phenyl-2-propenoates, including fluorinated versions, have been synthesized and characterized, showcasing the utility of these compounds in creating materials with specific thermal and chemical properties (Kharas et al., 2017).

Medicinal Chemistry and Drug Development

- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, highlighting the compound's role in generating intermediates useful in drug synthesis and development processes (Thalluri, Manne, Dev, & Mandal, 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKAUYBFIZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)

![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)